Neopentyllithium: A Comprehensive Technical Guide for Researchers
Neopentyllithium: A Comprehensive Technical Guide for Researchers
CAS Number: 7412-67-1
Abstract
This technical guide provides an in-depth overview of neopentyllithium, a sterically hindered organolithium reagent with significant applications in organic synthesis. The document covers its core properties, synthesis, safe handling procedures, and key reactivity patterns. Detailed experimental protocols for its preparation and representative reactions are provided. Additionally, logical workflows and reaction mechanisms are visualized to facilitate a deeper understanding of its chemical behavior. This guide is intended for researchers, scientists, and professionals in the fields of chemistry and drug development.
Introduction
Neopentyllithium (systematic name: 2,2-dimethylpropyllithium) is a commercially available organolithium compound with the chemical formula C₅H₁₁Li.[1] It is recognized as a strong, non-nucleophilic base, a characteristic attributed to its bulky neopentyl group.[1][2] This steric hindrance prevents it from readily participating in nucleophilic addition reactions, making it a highly selective reagent for proton abstraction (deprotonation) in the synthesis of complex organic molecules.[2][3] Its utility is prominent in the production of pharmaceuticals, agrochemicals, and polymers.[3]
Properties of Neopentyllithium
Neopentyllithium is a highly reactive and pyrophoric compound, necessitating careful handling under inert and anhydrous conditions. Its physical and chemical properties are summarized in the tables below.
General and Physical Properties
| Property | Value | Source(s) |
| CAS Number | 7412-67-1 | [1][4] |
| Molecular Formula | C₅H₁₁Li | [1][4] |
| Molecular Weight | 78.08 g/mol | [1][4] |
| Appearance | Colorless crystals or solution | [5] |
| Melting Point | 130 °C (sublimes at 0.00001 Torr) or 145.71 °C | [1][3][6] |
| Boiling Point | Decomposes before boiling; 389.39 °C (theoretically) | [1][7] |
| Flash Point | -30 °C | [3][6] |
| Solubility | Soluble in hydrocarbons (e.g., pentane, hexane), ethers (e.g., diethyl ether, THF) | [1] |
| Water Solubility | Decomposes violently | [1] |
Spectroscopic Data
| Technique | Data | Source(s) |
| ¹H NMR | (d₆-benzene, 293 K) δ 1.13 (s, 2H, CH₂), -0.67 (s, 9H, tBu) | [8] |
| ¹³C NMR | Data available in specialized literature | [8] |
| ⁶Li NMR | Data available in specialized literature | [8] |
Synthesis of Neopentyllithium
Neopentyllithium is typically synthesized through the direct reaction of neopentyl chloride with lithium metal in a hydrocarbon solvent.[5][6]
Experimental Protocol: Synthesis from Neopentyl Chloride
Materials:
-
Neopentyl chloride (1-chloro-2,2-dimethylpropane)
-
Lithium wire or dispersion (containing 0.5-1.0% sodium)
-
Anhydrous pentane or hexane
-
Anhydrous diethyl ether or THF (optional, as co-solvent)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Dropping funnel
-
Magnetic stirrer
-
Schlenk line or glovebox for inert atmosphere operations
-
Cannula for liquid transfer
Procedure: [5]
-
Apparatus Setup: Assemble the three-necked flask with the reflux condenser and dropping funnel. Flame-dry the entire apparatus under vacuum and then flush with a dry, inert gas (e.g., argon or nitrogen).
-
Reagent Charging: In the flask, place finely cut lithium metal (approximately 2.2 equivalents) and the anhydrous hydrocarbon solvent (e.g., pentane).
-
Initiation: Add a small portion of neopentyl chloride to the stirred lithium dispersion. Gentle heating may be necessary to initiate the reaction, which is often indicated by the appearance of turbidity and a gentle reflux.
-
Addition of Neopentyl Chloride: Dissolve the remaining neopentyl chloride (1 equivalent) in the anhydrous solvent and add it dropwise from the dropping funnel at a rate that maintains a gentle reflux.
-
Reaction Completion: After the addition is complete, continue to stir the reaction mixture at room temperature or with gentle heating until the lithium metal is consumed.
-
Isolation: Allow the reaction mixture to settle. The resulting solution of neopentyllithium can be carefully transferred via cannula to a storage vessel under an inert atmosphere. The concentration of the solution should be determined by titration.
Diagram of Synthesis Workflow:
Caption: Workflow for the synthesis of neopentyllithium.
Safe Handling and Storage
Neopentyllithium is a pyrophoric material that ignites spontaneously on contact with air and reacts violently with water. It should only be handled by trained personnel in a controlled laboratory environment under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Personal Protective Equipment (PPE):
-
Flame-retardant lab coat
-
Safety glasses or face shield
-
Chemically resistant gloves (e.g., nitrile gloves are commonly used, but neoprene or butyl rubber gloves offer better protection against some solvents)
Storage:
-
Store in a tightly sealed container under a positive pressure of an inert gas.
-
Keep in a cool, dry, and well-ventilated area, away from sources of ignition, water, and oxidizing agents.
-
Commercially available solutions are often supplied in Sure/Seal™ bottles, which are designed for the safe storage and transfer of air-sensitive reagents.
Reactivity and Applications
The primary utility of neopentyllithium stems from its character as a strong, non-nucleophilic base.
Deprotonation Reactions
Due to its steric bulk, neopentyllithium is an excellent reagent for the deprotonation of acidic protons without competing nucleophilic attack, even in the presence of electrophilic functional groups. It is particularly useful for the formation of carbanions and other anionic species.
Reactions with Carbonyl Compounds
While less nucleophilic than other organolithium reagents like n-butyllithium, neopentyllithium can react with highly electrophilic carbonyl compounds, such as aldehydes and ketones, to form alcohols. The reaction proceeds via nucleophilic addition to the carbonyl carbon.
General Reaction Mechanism with a Ketone:
Caption: General mechanism of neopentyllithium addition to a ketone.
Reactions with Epoxides
Neopentyllithium can also be used to open epoxide rings. The reaction proceeds via an Sₙ2 mechanism, with the nucleophilic attack occurring at the less sterically hindered carbon of the epoxide.[9][10][11] This regioselectivity is a key feature of epoxide opening under basic or nucleophilic conditions.[10]
Experimental Protocol: Reaction of Neopentyllithium with an Epoxide
Materials:
-
A solution of neopentyllithium in a hydrocarbon solvent
-
The desired epoxide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution for quenching
Equipment:
-
Schlenk flask or round-bottom flask equipped with a magnetic stirrer and a septum
-
Syringes for liquid transfer
-
Inert atmosphere setup
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve the epoxide in anhydrous diethyl ether or THF.
-
Cooling: Cool the solution to the desired temperature (typically -78 °C to 0 °C) using an appropriate cooling bath.
-
Addition of Neopentyllithium: Slowly add the neopentyllithium solution via syringe to the stirred epoxide solution. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Work-up and Isolation: Allow the mixture to warm to room temperature. Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or distillation.
Conclusion
Neopentyllithium is a valuable and highly selective reagent in organic synthesis. Its unique combination of strong basicity and steric hindrance allows for clean deprotonation reactions that are often difficult to achieve with other organolithium compounds. Proper understanding of its properties, synthesis, and handling is crucial for its safe and effective use in the laboratory. This guide provides a foundational resource for researchers to explore the full potential of this versatile reagent in their synthetic endeavors.
References
- 1. Neopentyllithium - Wikipedia [en.wikipedia.org]
- 2. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- 3. Cas 7412-67-1,NEOPENTYLLITHIUM | lookchem [lookchem.com]
- 4. Neopentyllithium | C5H11Li | CID 10898631 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 6. Neopentyllithium | 7412-67-1 | Benchchem [benchchem.com]
- 7. webqc.org [webqc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]
- 11. Khan Academy [khanacademy.org]
